molecular formula C12H15ClO2 B8290171 5-Tert-butyl-2-methoxybenzoyl chloride

5-Tert-butyl-2-methoxybenzoyl chloride

Cat. No. B8290171
M. Wt: 226.70 g/mol
InChI Key: UZCFGXWUJZZXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1cc(C(C)(C)C)ccc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][OH:19].[CH3:1][O:2][C:3]([c:4]1[c:5]([O:14][CH3:15])[cH:6][cH:7][c:8]([C:10]([CH3:11])([CH3:12])[CH3:13])[cH:9]1)=[O:16].[ClH:17]>>[O:2]=[C:3]([c:4]1[c:5]([O:14][CH3:15])[cH:6][cH:7][c:8]([C:10]([CH3:11])([CH3:12])[CH3:13])[cH:9]1)[Cl:17]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
COC(=O)c1cc(C(C)(C)C)ccc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1cc(C(C)(C)C)ccc1OC
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
COc1ccc(C(C)(C)C)cc1C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.